molecular formula C11H18N2O2 B1426633 1-((3,5-Dimethylisoxazol-4-yl)methyl)piperidin-4-ol CAS No. 1338676-24-6

1-((3,5-Dimethylisoxazol-4-yl)methyl)piperidin-4-ol

Cat. No.: B1426633
CAS No.: 1338676-24-6
M. Wt: 210.27 g/mol
InChI Key: STDLWRQONCOHJY-UHFFFAOYSA-N
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Description

1-((3,5-Dimethylisoxazol-4-yl)methyl)piperidin-4-ol is a chemical compound that features a piperidine ring substituted with a hydroxyl group and a 3,5-dimethylisoxazole moiety

Scientific Research Applications

1-((3,5-Dimethylisoxazol-4-yl)methyl)piperidin-4-ol has several scientific research applications:

Mechanism of Action

Target of Action

It is hypothesized that this compound might interact with targets other than brd4 , potentially interfering with cellular DNA damage repair mechanisms .

Mode of Action

The exact mode of action of this compound is not fully understood. It is believed to interact with its targets, leading to changes at the molecular level. These changes could potentially interfere with cellular DNA damage repair mechanisms .

Biochemical Pathways

Given its potential interaction with dna repair mechanisms, it may influence pathways related to cell cycle regulation and apoptosis .

Pharmacokinetics

The compound’s molecular weight is 20928, and its molecular formula is C11H19N3O . These properties can influence its bioavailability and pharmacokinetics.

Result of Action

It is hypothesized that the compound might interfere with cellular dna damage repair mechanisms , which could potentially lead to cell cycle arrest and apoptosis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3,5-Dimethylisoxazol-4-yl)methyl)piperidin-4-ol typically involves the reaction of 3,5-dimethylisoxazole with piperidin-4-ol under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the hydroxyl group of piperidin-4-ol, followed by the addition of 3,5-dimethylisoxazole to form the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-((3,5-Dimethylisoxazol-4-yl)methyl)piperidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or modify the isoxazole ring.

    Substitution: The piperidine ring or the isoxazole moiety can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Halogenating agents or organometallic reagents can be employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the piperidine or isoxazole rings.

Comparison with Similar Compounds

Similar Compounds

    1-((3,5-Dimethylisoxazol-4-yl)methyl)piperidine: Lacks the hydroxyl group, which may affect its reactivity and biological activity.

    3,5-Dimethylisoxazole: The core structure without the piperidine ring, used in various synthetic applications.

    Piperidin-4-ol: The piperidine ring with a hydroxyl group, used as a building block in organic synthesis.

Uniqueness

1-((3,5-Dimethylisoxazol-4-yl)methyl)piperidin-4-ol is unique due to the combination of the piperidine ring and the 3,5-dimethylisoxazole moiety. This unique structure imparts specific chemical and biological properties, making it valuable for research and potential therapeutic applications .

Properties

IUPAC Name

1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2/c1-8-11(9(2)15-12-8)7-13-5-3-10(14)4-6-13/h10,14H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STDLWRQONCOHJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CN2CCC(CC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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